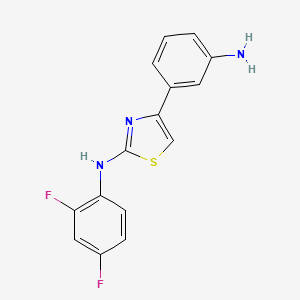
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone, also known as TTM, is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. TTM belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics, sedatives, and hypnotics. However, TTM has unique properties that make it a promising candidate for further research.
作用機序
The exact mechanism of action of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to enhance the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects:
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-cancer effects. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has also been shown to modulate the activity of various neurotransmitters, including GABA, dopamine, and serotonin.
実験室実験の利点と制限
One advantage of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is its relatively simple synthesis, which allows for easy production and testing in the laboratory. Additionally, (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to be effective in animal models, indicating its potential as a therapeutic agent. However, there are some limitations to the use of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
将来の方向性
There are several potential future directions for research on (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly alcohol and opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone and its effects on neurotransmitter systems. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone may also have potential as an anti-inflammatory agent and for the treatment of certain types of cancer. Further research is needed to fully explore these potential applications of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone.
合成法
The synthesis of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone involves several steps, including the reaction of 3-thiophenemethanol with phosgene to form 3-thiophenyl chloroformate. This intermediate is then reacted with 1,4-diazepane-3-thiol to form the desired product, (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone. The synthesis of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been optimized to increase yield and purity, making it a viable option for further research.
科学的研究の応用
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and addiction. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for alcohol and opioid addiction. Additionally, (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been studied for its potential as an anti-inflammatory agent and for its effects on cancer cells.
特性
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFKONAHVOAYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

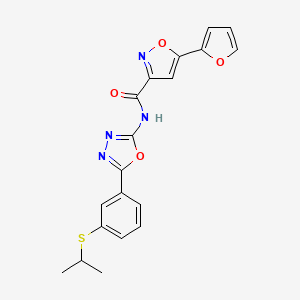
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)
![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)
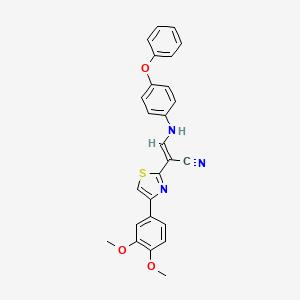
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B2715462.png)
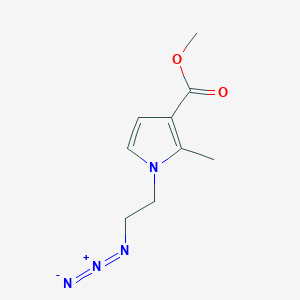
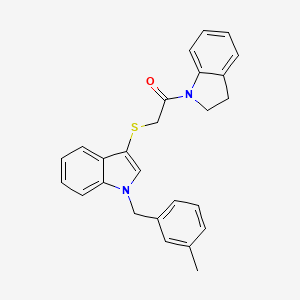
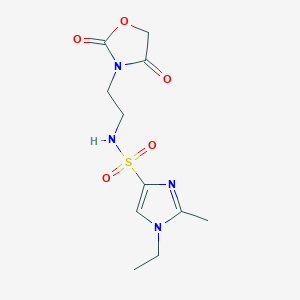
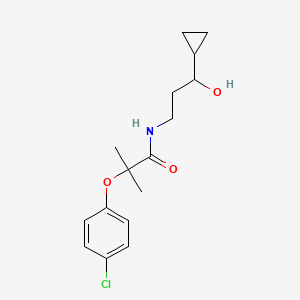
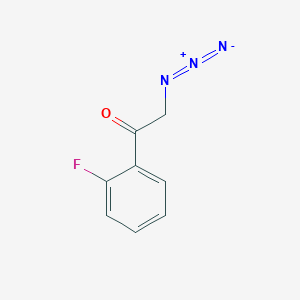
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2715470.png)
